



Application Notes: Inducing Ferroptosis via CHAC1 Overexpression

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Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. A key pathway governing cellular susceptibility to ferroptosis involves the metabolism of glutathione (GSH), a critical intracellular antioxidant.[1] ChaC glutathione-specific y-glutamylcyclotransferase 1 (CHAC1) is an enzyme that degrades GSH into 5-oxoproline and cysteinylglycine.[2][3] The depletion of the cellular GSH pool by CHAC1 compromises the function of Glutathione Peroxidase 4 (GPX4), an enzyme essential for detoxifying lipid peroxides.[4][5] This leads to the accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.[4][5]

CHAC1 expression is a downstream target of the integrated stress response (ISR) pathway, often activated by endoplasmic reticulum (ER) stress or amino acid starvation.[5][6]

Specifically, the transcription factor ATF4 binds to the CHAC1 promoter to induce its expression.[2][7] Consequently, CHAC1 is considered a reliable biomarker for ferroptosis induced by agents that inhibit the cystine-glutamate antiporter (system Xc-), such as erastin.[1]

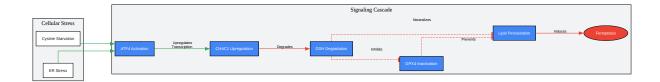
For researchers and drug development professionals, inducing the overexpression of CHAC1 provides a targeted method to trigger ferroptosis. This approach can be used to study the fundamental mechanisms of ferroptosis, identify downstream effectors, and screen for therapeutic agents that modulate this cell death pathway, particularly in cancer cells that may be resistant to other forms of cell death like apoptosis.[6][8] Overexpression of CHAC1 has



been shown to inhibit cell viability, promote ferroptosis, and enhance the sensitivity of cancer cells to chemotherapy and radiation.[9][10]

Signaling Pathway: CHAC1-Mediated Ferroptosis

The induction of CHAC1 and its subsequent role in promoting ferroptosis is primarily regulated by the cellular stress response. Under conditions like amino acid (cystine) starvation or ER stress, the PERK-eIF2α-ATF4 signaling axis is activated.[4][5] ATF4, a key transcription factor, upregulates CHAC1 expression.[7] CHAC1 then executes its function as a y-glutamyl cyclotransferase, leading to the degradation of the cellular glutathione (GSH) pool.[2][4] This depletion of GSH impairs the antioxidant capacity of the cell, specifically by reducing the activity of GPX4, which requires GSH as a cofactor to neutralize lipid peroxides.[5] The resulting accumulation of lipid ROS leads to membrane damage and cell death by ferroptosis.



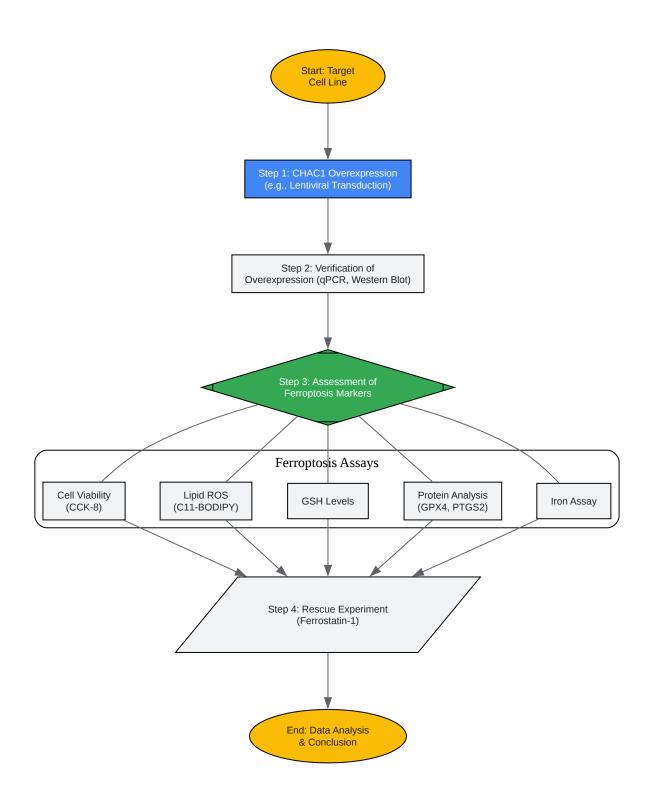
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Caption: CHAC1-mediated ferroptosis signaling pathway.

Experimental Workflow

The general workflow for inducing and assessing ferroptosis via CHAC1 overexpression involves genetic modification of the target cells, followed by a series of biochemical and cell-based assays to confirm the induction and characteristics of ferroptotic cell death.





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Caption: General workflow for CHAC1-induced ferroptosis studies.



Quantitative Data Summary

Overexpression of CHAC1 has been demonstrated to induce ferroptosis across various cancer cell lines. The following table summarizes key quantitative findings from the literature.



Cell Line	Method of Overexpression	Key Findings	Reference
DU145, 22RV1 (Prostate Cancer)	Plasmid Transfection	- Significantly reduced cell viability Significantly increased intracellular lipid peroxides Significantly decreased GPX4 protein levels Enhanced sensitivity to docetaxel, which was reversed by ferrostatin-1.	[10]
BCPAP (Thyroid Carcinoma)	Lentivirus Transfection	- Suppressed cell viability Increased lipid ROS production and PTGS2 expression Inhibitory effects on viability were attenuated by ferrostatin-1 Enhanced radiation sensitivity.	[8][9]
HK-2 (Renal Tubular Epithelial)	Plasmid Transfection	- Exacerbated LPS- induced reduction in GPX4 protein Increased ACSL4 protein levels and intracellular iron Increased MDA concentration and decreased GSH concentration.	[11][12]



Experimental Protocols Protocol 1: CHAC1 Overexpression via Lentiviral Transduction

This protocol describes the generation of a stable cell line overexpressing CHAC1 using a lentiviral system.

Materials:

- Lentiviral expression vector with CHAC1 insert (and a control vector).
- Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G).
- HEK293T cells (for virus packaging).
- Target cancer cell line (e.g., BCPAP, K1).[9]
- Transfection reagent (e.g., Lipofectamine 3000).
- Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS).
- · Polybrene.
- Puromycin or other selection antibiotic.
- Reagents for Western Blot and qPCR.

Methodology:

- Lentivirus Production (in HEK293T cells):
 - Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
 - Co-transfect the CHAC1 expression vector (or control vector) along with packaging plasmids into HEK293T cells using a suitable transfection reagent according to the manufacturer's protocol.
 - Change the medium 12-16 hours post-transfection.



- Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
- Filter the supernatant through a 0.45 μm filter to remove cell debris. The viral supernatant can be used directly or concentrated and stored at -80°C.
- Transduction of Target Cells:
 - Seed the target cells (e.g., BCPAP) in a 6-well plate.
 - When cells reach 50-60% confluency, replace the medium with fresh medium containing the viral supernatant and Polybrene (final concentration 8 μg/mL) to enhance transduction efficiency.
 - Incubate for 24 hours.
- Selection of Stable Cells:
 - After 24 hours, replace the virus-containing medium with fresh complete medium.
 - After another 24-48 hours, begin selection by adding the appropriate antibiotic (e.g., puromycin, concentration to be determined by a kill curve) to the medium.
 - Replace the selection medium every 2-3 days until non-transduced control cells are completely eliminated.
 - Expand the surviving colonies to establish a stable CHAC1-overexpressing cell line and a control cell line.
- Verification of Overexpression:
 - Confirm the successful overexpression of CHAC1 at both the mRNA and protein levels using qPCR and Western Blot analysis, respectively.

Protocol 2: Assessment of Ferroptosis Markers

This protocol outlines key assays to confirm that cell death induced by CHAC1 overexpression is indeed ferroptosis.



A. Measurement of Lipid ROS

Materials:

- CHAC1-overexpressing and control cells.
- Lipid peroxidation fluorescent probe (e.g., C11-BODIPY 581/591 or LiperFluo).[10]
- Flow cytometer or fluorescence microscope.
- PBS and appropriate culture medium.

Methodology (using Flow Cytometry):

- Harvest cells by trypsinization and wash with PBS.
- Resuspend cells in serum-free medium containing the lipid ROS probe (e.g., 10 μM LiperFluo) and incubate at 37°C for 30 minutes in the dark.[10]
- Wash the cells twice with PBS to remove excess probe.
- Resuspend the cells in PBS for analysis.
- Analyze the fluorescence intensity using a flow cytometer. An increase in fluorescence indicates higher levels of lipid ROS.
- B. Measurement of Intracellular Glutathione (GSH)

Materials:

- CHAC1-overexpressing and control cells.
- GSH/GSSG-Glo[™] Assay kit or similar colorimetric/fluorometric assay kit.
- Plate reader.

Methodology (using a commercial kit):

Plate an equal number of CHAC1-overexpressing and control cells.



- Prepare cell lysates according to the manufacturer's protocol.
- Perform the assay to measure the levels of total glutathione (GSH + GSSG) and oxidized glutathione (GSSG).
- Calculate the concentration of reduced GSH. A significant decrease in GSH levels in CHAC1-overexpressing cells is expected.[2][10]

C. Western Blot Analysis

Materials:

- Cell lysates from CHAC1-overexpressing and control cells.
- Primary antibodies: anti-CHAC1, anti-GPX4, anti-PTGS2, anti-ACSL4.
- Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
- · Secondary antibodies.
- SDS-PAGE and Western Blot equipment.

Methodology:

- Prepare total protein lysates from cells.
- Determine protein concentration using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and probe with primary antibodies overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibodies.
- Detect signals using an ECL detection system.
- Expect to see decreased GPX4 and increased PTGS2/ACSL4 levels in CHAC1overexpressing cells undergoing ferroptosis.[9][11]



D. Cell Viability Assay

Materials:

- CHAC1-overexpressing and control cells.
- Cell Counting Kit-8 (CCK-8) or similar MTS/MTT-based assay.
- · 96-well plates.
- Ferrostatin-1 (ferroptosis inhibitor).[9]

Methodology:

- Seed equal numbers of CHAC1-overexpressing and control cells into 96-well plates.
- For rescue experiments, treat a parallel set of wells with a ferroptosis inhibitor like Ferrostatin-1 (e.g., 1 μM).[10]
- Incubate for the desired time period (e.g., 24, 48, 72 hours).
- Add CCK-8 reagent to each well and incubate for 1-2 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- A decrease in viability is expected in CHAC1-overexpressing cells, and this effect should be attenuated by Ferrostatin-1.[8][9]

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Methodological & Application





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